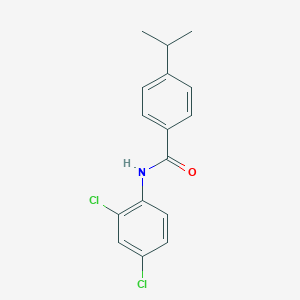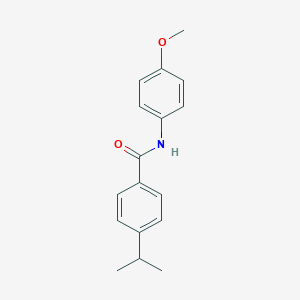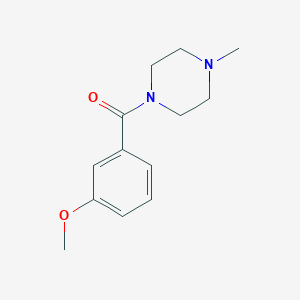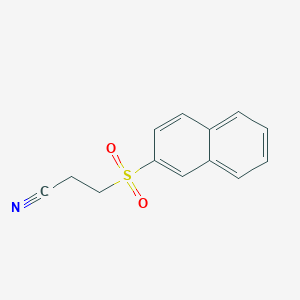
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicine. This compound is commonly referred to as DTQ and is known to have a range of biochemical and physiological effects.
Mecanismo De Acción
DTQ works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to interact with certain receptors in the brain, which may be responsible for its antipsychotic effects.
Biochemical and Physiological Effects:
DTQ has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. DTQ has also been found to have antipsychotic effects, which may be due to its interaction with certain receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTQ has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its anticancer and antipsychotic properties make it a promising compound for further investigation. However, DTQ also has some limitations. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on DTQ. One area of focus is the development of DTQ derivatives that may have improved anticancer and antipsychotic properties. Another area of research is the investigation of DTQ's potential use in combination with other drugs for cancer treatment. Additionally, more research is needed to determine the safety and efficacy of DTQ in humans, which may require clinical trials.
Métodos De Síntesis
The synthesis method of DTQ involves the reaction of 2-(1H-isoquinolin-3-yl)ethan-1-amine with 2-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final product, DTQ.
Aplicaciones Científicas De Investigación
DTQ has been the focus of scientific research due to its potential applications in medicine. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cells. DTQ has also been investigated for its potential use as an antipsychotic agent and has shown promising results in animal models.
Propiedades
Fórmula molecular |
C22H26N4O2 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)acetamide |
InChI |
InChI=1S/C22H26N4O2/c1-14-20-17(10-22(2,3)11-18(20)27)24-21(23-14)25-19(28)13-26-9-8-15-6-4-5-7-16(15)12-26/h4-7H,8-13H2,1-3H3,(H,23,24,25,28) |
Clave InChI |
AVOAHVSWPURMFF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC2=C1C(=O)CC(C2)(C)C)NC(=O)CN3CCC4=CC=CC=C4C3 |
SMILES canónico |
CC1=C2C(=NC(=N1)NC(=O)CN3CCC4=CC=CC=C4C3)CC(CC2=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)






![5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)


